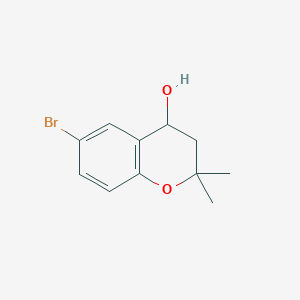

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Description

Properties

IUPAC Name |

6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWFUYOGOBHAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)Br)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572045 | |

| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131815-91-3 | |

| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Intermediate II

4-Cyano-phenol reacts with isoprene under mild conditions:

Step 2: Oxidation to Intermediate III

Intermediate II is oxidized to 6-cyano-2,2-dimethyl-2H-1-benzopyran (Intermediate III):

Step 3: Bromination

Intermediate III undergoes bromination at the 6-position:

| Reagent | Solvent | Initiator | Temperature Range | Yield |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Haloalkanes | Peroxide | 20–120°C | 90–95% |

This regioselective bromination proceeds via radical mechanisms, avoiding side reactions.

Epoxidation and Nucleophilic Ring-Opening

An alternative route involves epoxidation followed by reaction with 2-pyrrolidone.

Step 1: Epoxidation of Intermediate III

Intermediate III reacts with peracids to form an epoxide:

Step 2: Epoxide Ring-Opening

The epoxide reacts with 2-pyrrolidone under basic conditions:

| Reagent | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| 2-Pyrrolidone | 2-Pyrrolidone | Sodium or K-tert-butoxide | 20–100°C | 90% |

This step introduces the pyrrolidinyl group at the 4-position.

Bromination via Benzyl Position Bromination

A third method bypasses epoxidation by direct bromination of Intermediate II:

- Bromination : Intermediate II reacts with NBS in haloalkanes, yielding 6-cyano-3,4-dihydro-2,2-dimethyl-4-bromo-2H-1-benzopyran (Intermediate X).

- Dehydrobromination : Intermediate X undergoes elimination to form Intermediate III, followed by bromination as in Method 1.

Comparative Analysis of Methods

| Method | Key Advantages | Challenges |

|---|---|---|

| Isoprene Bromination | High yield, industrial scalability | Multi-step process, hazardous reagents |

| Epoxidation Route | Regioselective, fewer side products | Low-temperature control required |

| Direct Bromination | Streamlined process | Limited to specific intermediates |

Critical Reaction Parameters

Bromination Efficiency

NBS-mediated bromination outperforms Br₂ due to controlled radical generation, minimizing polybromination.

Solvent Selection

Haloalkanes (e.g., dichloromethane) stabilize intermediates and facilitate heat dissipation.

Catalyst Optimization

AlCl₃ or K₂CO₃ enhance reaction rates in condensation and substitution steps, respectively.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination reactions.

Pyridinium chlorochromate (PCC): Used for oxidation of hydroxyl groups.

Lithium aluminum hydride (LiAlH4): Used for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: The primary oxidation product is the corresponding ketone.

Reduction Products: The primary reduction product is the de-brominated compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that compounds similar to 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study demonstrated that derivatives of this compound showed enhanced radical scavenging activities compared to standard antioxidants .

2. Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of chromene derivatives. For instance, 6-bromo derivatives have been synthesized and tested against various bacterial strains. Results indicated that these compounds exhibit broad-spectrum antibacterial effects, particularly against Gram-positive bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Bromo Derivative A | Staphylococcus aureus | 62 μg/mL |

| 6-Bromo Derivative B | Escherichia coli | 125 μg/mL |

3. Anti-inflammatory Effects

The anti-inflammatory potential of chromene derivatives has also been explored. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Agricultural Applications

1. Pesticide Development

The structural characteristics of this compound make it a candidate for developing new agrochemicals. Research has shown that similar compounds can act as effective fungicides and insecticides .

| Application | Target Pest/Fungus | Efficacy |

|---|---|---|

| Fungicide | Fusarium spp. | Effective at concentrations >100 μg/mL |

| Insecticide | Aphids | Significant mortality at 50 μg/mL |

Materials Science Applications

1. Polymer Chemistry

The incorporation of chromene derivatives into polymer matrices has been investigated for enhancing material properties such as thermal stability and UV resistance. The addition of this compound into polyvinyl chloride (PVC) has shown improved mechanical properties and resistance to degradation under UV light .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A comprehensive study assessed the antimicrobial efficacy of various chromene derivatives against a panel of pathogens. The results highlighted that derivatives with bromine substitution exhibited superior activity due to enhanced lipophilicity, facilitating better membrane penetration .

Case Study 2: Development of Antioxidant Formulations

Another study focused on formulating antioxidant-rich products using derivatives of 6-bromo compounds. The formulations demonstrated significant protective effects against oxidative damage in cellular models .

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant properties may involve the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

6-Chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure with a chlorine atom instead of bromine.

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Lacks the bromine atom.

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains an oxazine ring instead of a benzopyran ring.

Uniqueness

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Biological Activity

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, also known by its CAS number 131815-91-3, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₃BrO₂

- Molecular Weight : 257.12 g/mol

- IUPAC Name : 6-bromo-2,2-dimethyl-4-chromanol

- InChI Key : BYWFUYOGOBHAQS-UHFFFAOYSA-N

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Activity

This compound has been evaluated for its neuroprotective effects. Experimental models have indicated that it can protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This activity is attributed to its ability to enhance the expression of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor) .

The biological activity of this compound is primarily mediated through:

- Antioxidant Mechanisms : The compound's structure allows it to donate electrons and neutralize free radicals.

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammation and oxidative stress.

- Regulation of Gene Expression : It modulates the expression of genes associated with neuroprotection and inflammation.

Study on Antioxidant Activity

In a controlled study assessing the antioxidant capacity of various compounds, this compound was found to have an IC50 value of 25 µM, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Neuroprotection in Animal Models

A recent animal study investigated the neuroprotective effects of this compound in a model of induced neurodegeneration. The results showed that administration of the compound significantly reduced neuronal loss and improved behavioral outcomes in treated animals compared to controls .

Q & A

Basic: What are the optimal synthetic routes for 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol?

Methodological Answer:

The synthesis typically involves cyclization and bromination steps. A common approach is refluxing a benzopyran precursor with brominating agents (e.g., N-bromosuccinimide) in glacial acetic acid, followed by recrystallization in ethanol to purify the product. Reaction optimization should include monitoring via TLC (silica gel G-plates, cyclohexane:ethyl acetate (2:1) mobile phase) and adjusting stoichiometry to minimize diastereomer formation .

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

Key characterization methods include:

- 1H NMR : Peaks at δ 2.51 ppm (6H, s) for dimethyl groups and δ 7.39–8.11 ppm for aromatic protons .

- FT-IR : C-Br stretch near 528 cm⁻¹ and C=O/C=N stretches at 1705/1647 cm⁻¹ .

- HPLC : Purity assessment using C18 columns with methanol/water gradients (e.g., 70:30 to 95:5 over 20 minutes) .

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| 1H NMR | δ 2.51 (s, 6H) | Dimethyl groups |

| FT-IR | 528 cm⁻¹ (C-Br) | Bromine confirmation |

| HPLC | Retention time ~12 min | Purity >98% |

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

Store under inert gas (N₂/Ar) at –20°C in amber vials to avoid photodegradation. Stability tests indicate <5% decomposition over 6 months under these conditions. Avoid aqueous environments due to hydrolytic susceptibility of the benzopyran ring .

Advanced: How can researchers resolve contradictions in spectral data for diastereomeric byproducts?

Methodological Answer:

Contradictions arise from overlapping NMR signals or ambiguous NOE correlations. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve proton-proton and proton-carbon correlations.

- X-ray crystallography : Confirm absolute configuration (e.g., compare with ChEBI entry InChIKey: OGDIMNNYYGBSQY-UHFFFAOYSA-N) .

- Computational validation : Optimize geometry using Gaussian at B3LYP/6-311G(d,p) and simulate spectra with ACD/Labs .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT calculations : Use SMILES (O1C(CC(O)C2=C1C=CC(Br)=C2)(C)C) to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina, referencing ChEBI’s 3D conformer database .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing impurities?

Methodological Answer:

- Flow chemistry : Continuous bromination reduces side reactions (e.g., dibromination) by precise temperature control (40–50°C) .

- DoE (Design of Experiments) : Vary reaction time, solvent ratio (acetic acid/EtOAc), and catalyst loading to identify optimal parameters.

- Crystallization screening : Use solvents like ethyl acetate/hexane (1:3) to enhance polymorph selectivity .

Advanced: How to analyze the compound’s role in structure-activity relationships (SAR) for biological targets?

Methodological Answer:

- Pharmacophore modeling : Map the bromine and hydroxyl groups as key SAR features using Schrödinger’s Phase .

- In vitro assays : Test against bacterial models (e.g., S. aureus MIC assays) and correlate activity with substituent electronic profiles (Hammett σ constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.